molecular formula C26H24N2O4S2 B2960477 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine CAS No. 1115373-13-1

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine

Cat. No.: B2960477
CAS No.: 1115373-13-1
M. Wt: 492.61
InChI Key: GDLJIQGJMGIWRT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the benzenesulfonyl group: This step may involve sulfonation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the 3,4-dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Addition of the 3-methoxybenzoyl group: This step may involve esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions may target the sulfonyl group or the carbonyl group in the benzoyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: May exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to aromatic rings.

    Benzoyl compounds: Compounds with benzoyl groups attached to various cores.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-12-13-19(14-17(16)2)28-26-25(34(30,31)21-10-5-4-6-11-21)22(27)24(33-26)23(29)18-8-7-9-20(15-18)32-3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLJIQGJMGIWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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